molecular formula C8H9BrN2O B1207888 1-(4-Bromophenyl)-3-methylurea CAS No. 20680-07-3

1-(4-Bromophenyl)-3-methylurea

Cat. No.: B1207888
CAS No.: 20680-07-3
M. Wt: 229.07 g/mol
InChI Key: OKUKWIIEAXKUDI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methylurea is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a urea moiety

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-3-methylurea plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several key enzymes, including acetylcholinesterase and various cytochrome P450 enzymes. The interaction with acetylcholinesterase involves the inhibition of the enzyme’s activity, which can lead to an accumulation of acetylcholine in synaptic clefts, thereby affecting neurotransmission. Additionally, this compound has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In neuronal cells, it has been found to influence cell signaling pathways by inhibiting acetylcholinesterase, leading to altered neurotransmitter levels and potentially affecting synaptic plasticity and memory formation. In hepatocytes, this compound can impact gene expression and cellular metabolism by modulating the activity of cytochrome P450 enzymes, which play a critical role in the detoxification processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with specific biomolecules. The inhibition of acetylcholinesterase is achieved by the compound binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This binding interaction is facilitated by the bromophenyl group, which enhances the affinity of the compound for the enzyme. Additionally, the modulation of cytochrome P450 enzymes involves the binding of this compound to the heme group of the enzyme, leading to changes in its catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained inhibition of acetylcholinesterase activity, resulting in prolonged alterations in neurotransmitter levels. In in vivo studies, the compound’s effects on cellular function have been observed to persist for several hours post-administration .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to exert mild inhibitory effects on acetylcholinesterase, leading to subtle changes in behavior and neurotransmitter levels. At higher doses, significant inhibition of acetylcholinesterase activity can occur, resulting in pronounced behavioral changes, including tremors and convulsions. Additionally, high doses of this compound have been associated with hepatotoxicity, likely due to the modulation of cytochrome P450 enzyme activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can be further conjugated and excreted. The interaction with cytochrome P450 enzymes not only affects the metabolism of this compound itself but also influences the metabolic flux of other substrates processed by these enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been found to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into hepatocytes. Additionally, binding to plasma proteins such as albumin can influence the distribution and bioavailability of this compound in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum. The compound’s localization is influenced by its interactions with specific targeting signals and post-translational modifications. For instance, the presence of the bromophenyl group can facilitate the targeting of this compound to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and modulate their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylurea typically involves the reaction of 4-bromoaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Bromoaniline} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to control temperature and pressure precisely. The reactants are typically mixed in a solvent such as dichloromethane or toluene, and the reaction is monitored using techniques like gas chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-methylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of various substituted phenylureas.

    Oxidation: Formation of corresponding carbonyl compounds.

    Reduction: Formation of amines and alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a methyl group.

    1-(4-Bromophenyl)-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-(4-Bromophenyl)-3-methylurea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom and the methyl group can significantly affect its chemical and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUKWIIEAXKUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942885
Record name N-(4-Bromophenyl)-N'-methylcarbamimidato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20680-07-3
Record name N-(4-Bromophenyl)-N′-methylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20680-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(4-bromophenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020680073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromophenyl)-N'-methylcarbamimidato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-3-METHYLUREA
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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